molecular formula C22H23NO5S B2488259 N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide CAS No. 946243-22-7

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide

Cat. No.: B2488259
CAS No.: 946243-22-7
M. Wt: 413.49
InChI Key: RQJYOOWHQYFWGE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-yl intermediate, which is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is further reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to specific sites within the target molecules, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,4-dimethylbenzamide
  • N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Uniqueness

N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]-3,5-dimethylbenzamide is unique due to the specific positioning of the methyl groups on the benzamide ring This structural variation can lead to differences in reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5S/c1-15-11-16(2)13-17(12-15)22(24)23-14-21(20-5-4-10-28-20)29(25,26)19-8-6-18(27-3)7-9-19/h4-13,21H,14H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJYOOWHQYFWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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